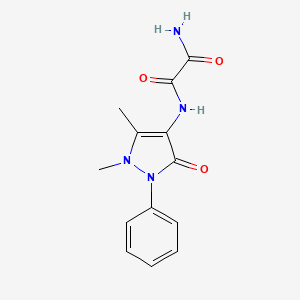![molecular formula C15H10BrClN2O2S B10895945 (2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide](/img/structure/B10895945.png)
(2E)-3-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structural components, including bromine, chlorine, sulfur, and cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of bromine and chlorine substituents. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the formation of the propenamide moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and halogen groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes. It can be used in assays to investigate its effects on various biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating diseases.
Industry
Industrially, (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of (E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Chlorfensulphide: An obsolete acaricide with a similar structural motif.
3-Methoxyphenylboronic acid: Shares some functional groups and reactivity patterns.
Uniqueness
(E)-3-{4-BROMO-5-[(4-CHLOROPHENYL)SULFANYL]-2-FURYL}-2-CYANO-N~1~-METHYL-2-PROPENAMIDE is unique due to its combination of bromine, chlorine, sulfur, and cyano groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10BrClN2O2S |
|---|---|
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
(E)-3-[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]-2-cyano-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10BrClN2O2S/c1-19-14(20)9(8-18)6-11-7-13(16)15(21-11)22-12-4-2-10(17)3-5-12/h2-7H,1H3,(H,19,20)/b9-6+ |
Clave InChI |
FAKPIUZRUBETKT-RMKNXTFCSA-N |
SMILES isomérico |
CNC(=O)/C(=C/C1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)/C#N |
SMILES canónico |
CNC(=O)C(=CC1=CC(=C(O1)SC2=CC=C(C=C2)Cl)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895865.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895869.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10895872.png)
![Methyl 2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10895874.png)
![N-(3-chlorophenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895880.png)
![ethyl 9-methyl-2-[(4-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10895889.png)
![2-(5-{1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10895896.png)
![(5E)-5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895897.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B10895917.png)
![(16E)-3-(hexyloxy)-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10895936.png)
![(5Z)-2-imino-5-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B10895937.png)
![2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10895947.png)

